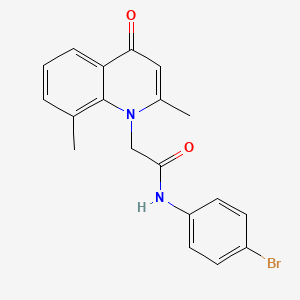
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDA-366, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-366 is a member of the quinoline family of compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds similar to N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide have been studied for their analgesic and anti-inflammatory properties. For instance, a study by Gopa et al. (2001) evaluated 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides and their derivatives for analgesic and anti-inflammatory activities. The bromophenyl azo derivative showed significant activity comparable to standard drugs like pentazocine and aspirin, indicating the potential of such compounds in pain management and inflammation reduction without causing significant toxicity in experimental animals up to 1500 mg/kg body weight (Gopa, Porchezhian, & Sarma, 2001).
Antifungal Agents
The antifungal properties of compounds with structures similar to N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide have also been explored. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species. This research underscores the potential of such compounds in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Evaluation
Another aspect of scientific research on similar compounds is their antimicrobial activity. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial activity. The study found that most compounds were active against selected microbial species to varying extents, highlighting the potential for developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Compounds with similar structures have also shown promise in antitumor activity. Forsch, Wright, & Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth in culture. This research opens avenues for new cancer treatments, demonstrating the diverse potential of such compounds in pharmacological applications (Forsch, Wright, & Rosowsky, 2002).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(23)10-13(2)22(19(12)16)11-18(24)21-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSBBGQVVERMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
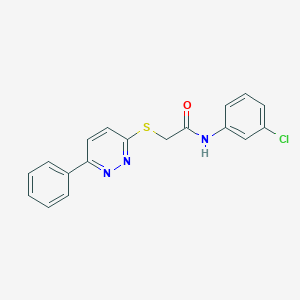
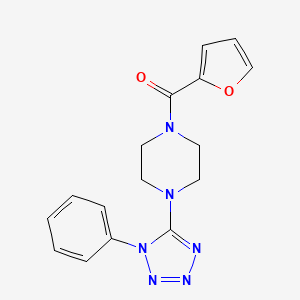
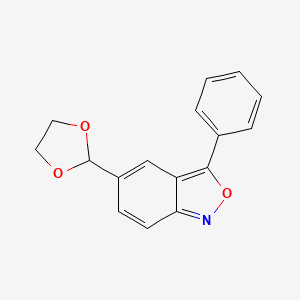
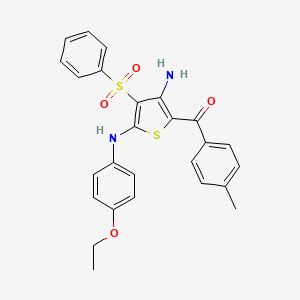
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
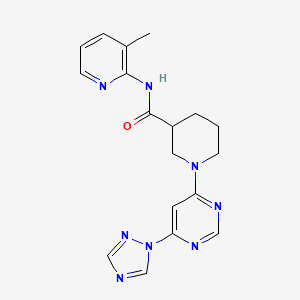
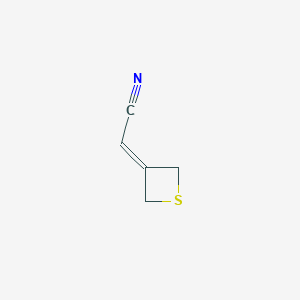
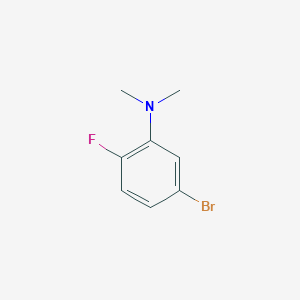


![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)
![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)